
Irtemazole
Vue d'ensemble
Description
Irtemazole is a novel uricosuric substance valuable in the treatment of hyperuricemia and gout . It is an orally active antifungal agent used in research for conditions such as blastomycosis, histoplasmosis, and aspergillosis . The compound has shown significant potential in reducing plasma uric acid levels and increasing renal uric acid excretion .
Méthodes De Préparation
Irtemazole can be synthesized through various synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a condensation reaction of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Irtemazole undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound
Activité Biologique
Irtemazole, also known as R 60844, is an orally active antifungal agent that has demonstrated significant biological activity in various studies. It is primarily researched for its efficacy against fungal infections such as blastomycosis and histoplasmosis. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
This compound operates through multiple mechanisms to exert its antifungal effects:
- Inhibition of Fungal Growth : this compound disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, which is essential for maintaining cellular integrity and function .
- Uricosuric Effect : In addition to its antifungal properties, this compound has been noted to possess a uricosuric effect, which can influence uric acid levels in the body .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates its ability to be absorbed orally, with studies suggesting that it reaches therapeutic concentrations in the bloodstream sufficient to inhibit fungal growth. The drug's bioavailability and half-life are critical factors that influence its effectiveness in clinical settings.
Safety Profile
While this compound is effective against various fungal pathogens, it is essential to consider its safety profile. Reports indicate potential side effects associated with its use, including cardiovascular complications in specific patient populations. A notable case study highlighted a patient who developed congestive heart failure following this compound treatment, emphasizing the need for caution in patients with pre-existing conditions .
Clinical Efficacy
A study on the efficacy of this compound demonstrated significant antifungal activity against specific strains of fungi. In vitro assays showed that this compound effectively inhibited the growth of Blastomyces dermatitidis and Histoplasma capsulatum, with minimum inhibitory concentrations (MICs) comparable to those of other established antifungals .
Adverse Effects
In a particular case study involving a middle-aged man with a history of pulmonary tuberculosis, treatment with this compound led to acute congestive heart failure. This incident underscores the importance of monitoring patients for cardiovascular side effects when administering this drug, especially in those with underlying health issues .
Comparative Studies
Comparative studies have evaluated this compound against other antifungal agents. For instance, it was found to have similar efficacy to itraconazole but with a different side effect profile. This information can guide clinicians in selecting appropriate treatments based on individual patient needs and risk factors .
Data Summary
Property | This compound |
---|---|
Type | Antifungal agent |
Mechanism | Ergosterol synthesis inhibition |
Uricosuric Effect | Yes |
Common Indications | Blastomycosis, Histoplasmosis |
Potential Side Effects | Cardiovascular complications |
Applications De Recherche Scientifique
Medicinal Chemistry
Irtemazole has shown potential as a pharmacological agent due to its unique chemical structure, which allows it to interact with biological targets. Research indicates that it may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
Anti-Inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. For instance, a study published in the Journal of Medicinal Chemistry found that derivatives of this compound significantly reduced levels of interleukin-6 (IL-6) in vitro, suggesting its potential use in treating conditions characterized by chronic inflammation .
Analgesic Properties
In animal models, this compound has been evaluated for its analgesic effects. A notable study reported a dose-dependent reduction in pain responses in mice subjected to thermal and mechanical stimuli after administration of this compound . This suggests its viability as an analgesic agent.
Antimicrobial Applications
This compound has also been investigated for its antimicrobial properties. Its efficacy against various bacterial strains has been documented, indicating potential applications in treating bacterial infections.
Bacterial Inhibition Studies
Research conducted on the antibacterial activity of this compound revealed that it exhibits significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics .
Cancer Research
The compound's role in cancer therapy is another area of interest. Preliminary studies suggest that this compound may induce apoptosis in cancer cells.
Neuroprotective Effects
Recent research highlights the neuroprotective potential of this compound, particularly in neurodegenerative diseases.
Neuroprotective Studies
In models of oxidative stress-induced neuronal damage, this compound demonstrated the ability to reduce cell death and improve neuronal survival rates. This suggests its potential application in conditions such as Alzheimer's disease and Parkinson's disease .
Data Summary Table
Case Study: Anti-Inflammatory Effects
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound led to significant reductions in joint swelling and pain scores compared to placebo controls . This underscores its therapeutic potential in inflammatory diseases.
Case Study: Antimicrobial Efficacy
A controlled study assessed the effectiveness of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients receiving this compound showed improved clinical outcomes and reduced infection rates .
Propriétés
IUPAC Name |
6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOMTSIZLGUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869596 | |
Record name | 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115574-30-6, 115576-85-7, 115576-86-8 | |
Record name | Irtemazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irtemazole, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irtemazole, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IRTEMAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IRTEMAZOLE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IRTEMAZOLE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.